molecular formula C14H14FNO B111137 2-Benzyloxy-5-fluorobenzyl amine CAS No. 1096895-23-6

2-Benzyloxy-5-fluorobenzyl amine

Cat. No.: B111137
CAS No.: 1096895-23-6
M. Wt: 231.26 g/mol
InChI Key: NDOHRIIEQFBCLX-UHFFFAOYSA-N
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Description

Significance of Benzyloxy and Fluorine Motifs in Organic and Medicinal Chemistry

The benzyloxy and fluorine motifs are independently recognized for their profound impact on the properties of organic molecules, particularly in the realm of medicinal chemistry.

The benzyloxy group , a benzyl (B1604629) ether, is a common pharmacophore found in a wide array of biologically active compounds. Its presence can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and the blood-brain barrier. nih.gov Research has highlighted the pivotal role of the benzyloxy moiety in the design of various enzyme inhibitors, including monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurodegenerative diseases. nih.govnih.gov The benzyloxy group can also serve as a protective group for hydroxyl functionalities during multi-step syntheses, which can be selectively removed under specific conditions.

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design and discovery. The high electronegativity and small size of the fluorine atom can lead to significant alterations in a molecule's physicochemical properties. These changes can include enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and modulated lipophilicity and bioavailability. For instance, the substitution of hydrogen with fluorine can lower the pKa of nearby basic groups, influencing the molecule's ionization state at physiological pH. wikipedia.org Fluorinated compounds are integral to the development of pharmaceuticals for a range of conditions, including cancer, inflammation, and central nervous system disorders. nih.gov

Overview of the 2-Benzyloxy-5-fluorobenzyl Amine Scaffold in Contemporary Research

While direct and extensive research publications specifically detailing the applications of this compound are limited, its utility can be inferred from studies on analogous structures. As a substituted benzylamine (B48309), it serves as a valuable intermediate in the synthesis of more complex molecules. Benzylamines, in general, are precursors to a vast number of pharmaceuticals and are used as a masked form of ammonia (B1221849) in chemical synthesis. wikipedia.org

The structure of this compound makes it an ideal candidate for N-alkylation and N-acylation reactions to produce a variety of derivatives. wikipedia.org For example, it can be envisioned as a key starting material in the synthesis of N-benzyl derivatives, which have shown promise as anticonvulsant agents. nih.gov The presence of both the benzyloxy and fluoro substituents suggests its use in creating compounds with tailored pharmacokinetic profiles, potentially enhancing their therapeutic efficacy.

Research on related fluorobenzyl and benzyloxy-substituted compounds indicates that the this compound scaffold is likely employed in the following areas:

Synthesis of Enzyme Inhibitors: Following the established role of benzyloxy-containing molecules as MAO inhibitors, this compound could be a precursor for novel inhibitors with potentially improved selectivity and metabolic stability due to the fluorine atom. nih.govnih.gov

Development of CNS-active Agents: The combined features of the benzyloxy group, which can aid in crossing the blood-brain barrier, and the fluorine atom, which can enhance potency and metabolic stability, make this scaffold attractive for the synthesis of new therapeutic agents targeting the central nervous system. nih.gov

Combinatorial Chemistry and Library Synthesis: As a functionalized building block, it is well-suited for use in combinatorial chemistry to generate libraries of diverse compounds for high-throughput screening in drug discovery programs.

The following table summarizes the key properties of the parent compound, benzylamine, to provide context for the physicochemical characteristics of its derivatives like this compound.

PropertyValueReference
Molecular Formula C7H9N wikipedia.org
Molecular Weight 107.15 g/mol nih.gov
Boiling Point 184-185 °C nih.gov
Density 0.981 g/mL nih.gov
Acidity (pKa) 9.34 wikipedia.org
Solubility Soluble in water, ethanol, and ether. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHRIIEQFBCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Benzyloxy-5-fluorobenzyl Amine and its Precursors

The primary routes to this compound involve the transformation of its corresponding aldehyde or nitrile precursors. These well-established methods provide reliable access to the target amine.

Reductive amination stands as a cornerstone for the synthesis of amines. This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the precursor, 2-benzyloxy-5-fluorobenzaldehyde, would be reacted with an ammonia (B1221849) source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, also serves as an effective method. The choice of solvent and reaction conditions, including temperature and pressure, can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary or tertiary amine byproducts.

A representative, though not specific to the target molecule, reductive amination of benzaldehyde (B42025) with ammonia catalyzed by a Pt/CoFe-LDH catalyst is depicted below.

AldehydeAmine SourceCatalystSolventTemperature (°C)Pressure (MPa H₂)Product Yield
BenzaldehydeAqueous AmmoniaPt/CoFe-LDHIsopropanol802High

An alternative and robust pathway to this compound is the reduction of its nitrile precursor, 2-benzyloxy-5-fluorobenzonitrile. This transformation can be effectively carried out using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the nitrile group to a primary amine in high yield. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Another approach involves catalytic hydrogenation, where the nitrile is subjected to high-pressure hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Rhodium. The synthesis of the precursor, 2-benzyloxy-5-fluorobenzonitrile, can be achieved from 2-hydroxy-5-fluorobenzonitrile via Williamson ether synthesis with benzyl (B1604629) bromide in the presence of a base like potassium carbonate.

A general representation of the reduction of a benzonitrile (B105546) to a benzylamine (B48309) is shown below.

Nitrile PrecursorReducing AgentSolventProduct
2-(Benzyloxy)-5-fluorobenzonitrileLiAlH₄Anhydrous THFThis compound
2-(Benzyloxy)-5-fluorobenzonitrileH₂/Raney NiMethanol/AmmoniaThis compound

Advanced Synthetic Approaches Incorporating the this compound Moiety

Beyond the fundamental methods of its synthesis, the this compound scaffold can be utilized in more sophisticated synthetic strategies to construct complex molecular architectures.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of benzylamines, this strategy allows for the introduction of aryl groups at specific positions on the aromatic ring, ortho to the directing amine group. Rhodium catalysts, in particular, have shown significant efficacy in facilitating the C-H arylation of benzylamine derivatives.

These reactions typically employ a directing group, which can be the amine itself or a group transiently installed on the nitrogen atom, to guide the metal catalyst to the desired C-H bond. The reaction of an N-substituted 2-benzyloxy-5-fluorobenzylamine with an arylating agent, such as an aryl halide or boronic acid, in the presence of a rhodium catalyst and an appropriate oxidant or additive, could lead to the formation of ortho-arylated products. This methodology provides a convergent and atom-economical approach to highly substituted benzylamine derivatives.

*A general scheme for Rhodium-catalyzed C-H arylation of a substituted benzylamine is presented below. Note that specific examples for

Industrial Scale Synthesis Considerations for High Purity

The industrial-scale synthesis of this compound necessitates a robust, cost-effective, and high-yielding process that consistently produces a final product of high purity. The primary route involves a multi-step sequence typically originating from 5-fluoro-2-hydroxybenzaldehyde (B1225495). nih.gov Key considerations for scaling up this synthesis include process optimization, impurity control, and selection of reagents and catalysts suitable for large-scale production.

A common industrial strategy involves the protection of the phenolic hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde as a benzyl ether, followed by the conversion of the aldehyde functionality into a primary amine.

Step 1: Benzylation of 5-fluoro-2-hydroxybenzaldehyde This step is a Williamson ether synthesis. For industrial applications, phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the phenoxide and benzyl chloride in a biphasic system, which can simplify workup and avoid hazardous solvents. A patent for a similar synthesis, 4-(2-fluorobenzyloxy)benzaldehyde, highlights the use of toluene (B28343) as a solvent with potassium carbonate as the base and a phase-transfer catalyst like tetradecyl trimethylammonium bromide. google.com This method is advantageous for large-scale operations as it allows for efficient stirring, temperature control, and easy separation of the catalyst and inorganic salts after the reaction. google.com Achieving high purity at this stage is critical to prevent carry-over of unreacted starting material or byproducts into the next step. Purification is typically achieved by crystallization. google.com

Step 2: Conversion of Aldehyde to Amine The transformation of the intermediate, 2-benzyloxy-5-fluorobenzaldehyde, into the final product, this compound, is most commonly achieved through reductive amination. This process involves the formation of an imine or a related C=N intermediate, which is then reduced to the amine. For industrial-scale synthesis, catalytic hydrogenation is a preferred method due to its high efficiency, atom economy, and the generation of cleaner waste streams compared to stoichiometric reducing agents. google.com

Purity and Impurity Management: On an industrial scale, controlling impurities is paramount. Potential impurities can arise from the starting materials or from side reactions during synthesis. For instance, commercially available benzyl chloride may contain impurities that can lead to related byproducts. google.com The reductive amination step must be carefully controlled to minimize the formation of secondary or tertiary amines. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods used to assess the purity of the final product and identify any impurities. acs.orgchemicalbook.com Final purification often involves crystallization of the free base or a suitable salt to achieve the high purity required for most applications. google.com

Table 1: Industrial Synthesis Parameters for Analogous Compounds

Parameter Method Advantages for Industrial Scale Reference
Etherification Phase-Transfer Catalysis (PTC) Efficient for biphasic systems, catalyst is recoverable, can use less hazardous solvents like toluene. google.com
Base Potassium Carbonate (K₂CO₃) Cost-effective, strong enough for phenoxide formation, easily removed by filtration. google.commdpi.com
Amine Formation Catalytic Hydrogenation High atom economy, clean reaction, heterogeneous catalyst is easily separated and reusable. google.com
Catalyst Palladium on Carbon (Pd/C) Highly efficient for hydrogenation, robust, and recoverable. google.comuniversiteitleiden.nl
Purification Crystallization Effective for removing impurities and isolating the final product in high purity on a large scale. google.com

Functional Group Interconversions and Protective Group Strategies

The synthesis of this compound is a prime example of the strategic use of functional group interconversions (FGIs) and protecting groups to achieve a target molecule with multiple reactive sites. imperial.ac.ukscribd.com The core challenge is the presence of a reactive hydroxyl group and the need to selectively introduce a primary amine.

Protective Group Strategy: The Benzyl Ether The hydroxyl group of the starting material, 5-fluoro-2-hydroxybenzaldehyde, is nucleophilic and would interfere with many reactions intended for the aldehyde group. Therefore, it must be "protected." The benzyl (Bn) group is an ideal choice for this purpose. jocpr.comtcichemicals.com

Protection: The hydroxyl group is converted to a benzyl ether (-OCH₂Ph). This is typically achieved by reacting the starting phenol (B47542) with benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a base like potassium carbonate. google.comtcichemicals.com The benzyl ether is robust and stable to a wide range of reaction conditions, including many reducing and oxidizing agents, making it compatible with the subsequent functional group interconversion of the aldehyde. tcichemicals.com

Deprotection: While not required for the synthesis of the target compound itself, the benzyl group can be readily removed if the free phenol is desired in a later step. The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean and efficient process. universiteitleiden.nl This deprotection strategy is orthogonal to many other protecting groups, meaning it can be removed selectively without affecting them. luxembourg-bio.com

Functional Group Interconversion: Aldehyde to Primary Amine The key FGI in this synthesis is the conversion of the carbonyl group of the aldehyde into a primary benzyl amine.

Reductive Amination: This is the most direct and widely used method. The process combines three components: the aldehyde (2-benzyloxy-5-fluorobenzaldehyde), an ammonia source, and a reducing agent. On a laboratory scale, reagents like sodium triacetoxyborohydride are effective. mdpi.com For larger scale synthesis, as mentioned previously, catalytic hydrogenation over a metal catalyst (like Pd/C or Raney Nickel) in the presence of ammonia is often preferred. google.comscribd.com The reaction proceeds via an intermediate imine which is reduced in situ to the amine.

Alternative Routes (less common for this specific target):

Oxime Formation and Reduction: The aldehyde could be converted to an oxime using hydroxylamine (B1172632) (NH₂OH). The resulting oxime (R-CH=NOH) can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Azide (B81097) Reduction: The aldehyde could first be converted to an alcohol, then to an alkyl halide, followed by substitution with an azide ion (N₃⁻) and subsequent reduction of the azide to the amine. vanderbilt.eduub.edu This is a more circuitous route but is a valid FGI strategy for installing a primary amine. ub.edu

The choice of method depends on factors such as scale, desired purity, and available reagents. For this compound, the protection of the phenol as a benzyl ether followed by direct reductive amination of the aldehyde represents the most efficient and industrially viable synthetic strategy.

Derivatives, Analogues, and Scaffold Development

Design and Synthesis of 2-Benzyloxy-5-fluorobenzyl Amine Derivatives

The design of derivatives often involves the incorporation of pharmacologically significant moieties onto the benzyloxybenzyl amine framework. Synthetic strategies are tailored to introduce specific substituents and build complex molecular architectures.

Benzothiazole (B30560), a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry. Analogues incorporating a benzyloxy moiety are synthesized to explore their potential applications. A common synthetic route involves the reaction of 2-aminobenzenethiol with carboxylic acids or their derivatives, such as 2-chloroacetic acid, in the presence of polyphosphoric acid to form a 2-(chloromethyl)-benzo[d]thiazole intermediate. jyoungpharm.orgnih.gov This intermediate can then be reacted with a hydroxyl-substituted compound containing the benzyloxy moiety, in the presence of a base like potassium carbonate, to yield the final benzothiazole analogue. jyoungpharm.org

Another approach involves synthesizing Schiff bases. For instance, a series of (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines, where the benzyloxy group is part of the alkoxy chain, has been synthesized and characterized for their liquid crystal properties. edu.krd These studies demonstrate that varying the length of the alkoxy chain (a benzyloxy derivative) influences the mesomorphic phase behavior of the resulting compounds. edu.krd

Compound Class Synthetic Precursors Key Reaction Research Focus Reference
(2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(substitutedphenyl) methanone2-(chloromethyl)-benzo[d]-thiazole, (2-hydroxysubstitutedphenyl)(substitutedphenyl) methanoneNucleophilic substitutionPharmacological properties jyoungpharm.org
(4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines4-alkoxy-benzaldehydes, 6-pentyloxy-benzothiazol-2-yl-amineSchiff base condensationLiquid crystal properties edu.krd

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a benzyloxy pharmacophore into chalcone (B49325) motifs has been a strategy for developing new chemical entities. The primary method for synthesizing these derivatives is the Claisen-Schmidt condensation reaction. mdpi.comresearchgate.netmdpi.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. mdpi.com To create benzyloxy-containing chalcones, either the acetophenone or the benzaldehyde precursor bears a benzyloxy substituent.

In a study focused on monoamine oxidase B (MAO-B) inhibitors, fifteen benzyloxy ortho/para-substituted chalcones were synthesized and evaluated. nih.gov The findings revealed that the position of the benzyloxy group is crucial for activity, with substitution on the B-ring showing potent inhibition. nih.gov

Compound ID Description IC₅₀ (hMAO-B) Selectivity Index (SI) for hMAO-B Reference
B10 Chalcone with benzyloxy pharmacophore0.067 µM504.79 nih.gov
B15 Chalcone with benzyloxy pharmacophore0.12 µM287.60 nih.gov

IC₅₀ represents the half-maximal inhibitory concentration. SI indicates selectivity for the B isoform of monoamine oxidase over the A isoform.

The pyrimidine (B1678525) ring is a key heterocycle in many biologically important molecules. The synthesis of pyrimidine derivatives often relies on the condensation of carbonyl compounds with amines or their derivatives. gsconlinepress.com The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones, which can serve as precursors. The addition of specific moieties, such as benzyloxy and fluorobenzyl groups, is a key strategy in modifying the properties of the pyrimidine core. nih.gov The introduction of a benzyloxy group has been shown to be effective in developing inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Similarly, N-benzyl groups are incorporated to enhance biological activity. nih.gov For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov

Synthetic strategies often involve the initial creation of a core pyrimidine structure, which is then functionalized. For example, 2-thiopyrimidines can be condensed with benzyl (B1604629) halides in the presence of a base to yield 2-(benzylthio)pyrimidines. scirp.org This approach allows for the introduction of various substituted benzyl groups, including fluorobenzyl moieties.

Phenethylamines are a well-known class of compounds, and their derivatization has been extensively studied. It was discovered that the N-benzyl substitution of phenethylamines, particularly those with psychedelic properties, dramatically enhances binding affinity and functional activity at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. nih.govacs.org

A comprehensive study involved the preparation of 48 different N-benzyl phenethylamine (B48288) analogues to probe the structure-activity relationship. nih.gov The synthesis involves the reductive amination of a phenethylamine with a substituted benzaldehyde. Variations were made to both the phenethylamine core (e.g., substitutions at the 4-position of the phenyl ring) and the N-benzyl group. The results showed that these modifications have significant and sometimes unpredictable effects on receptor affinity and functional potency. nih.gov For example, several compounds displayed picomolar affinities, and some showed high selectivity for the 5-HT₂A receptor. nih.govacs.org

Compound ID Key Structural Feature 5-HT₂A Receptor Affinity (Kᵢ) 5-HT₂A Receptor Potency (EC₅₀) Reference
8b N-(2-hydroxybenzyl)-4-ethylphenethylamine derivative0.29 nMNot specified nih.govacs.org
1b N-benzyl phenethylamine derivativeNot specified0.074 nM nih.govacs.org
6b N-benzyl phenethylamine derivative100-fold selective for 5-HT₂ANot specified nih.govacs.org

Kᵢ represents the inhibition constant, a measure of binding affinity. EC₅₀ represents the half-maximal effective concentration, a measure of functional potency.

The introduction of fluorine and other halogens into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. For benzylamide derivatives, halogen substitutions can be made on the aromatic rings.

A key synthetic challenge is the introduction of fluorine. One effective method is nucleophilic fluorine substitution, where a bromine atom is exchanged for fluorine. nih.govnii.ac.jp For example, α-bromo benzylacetates and α-bromo benzylamides can be treated with reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), sometimes in combination with silver fluoride (B91410) (AgF), to yield the corresponding fluorinated products. nih.govnii.ac.jp This method is compatible with a variety of functional groups and can be used to synthesize tertiary benzylic fluorides. nih.gov The synthesis of the initial benzylamide can be achieved by reacting a carboxylic acid with an amine using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine. nih.gov

Substrate Class Fluorinating Reagent Key Transformation Significance Reference
α-bromo benzylacetatesEt₃N·3HF / AgFBromine-fluorine exchangeProvides access to α-fluoro benzyl esters nih.govnii.ac.jp
α-bromo benzylamidesEt₃N·3HF / K₃PO₄Bromine-fluorine exchangeProvides access to α-fluoro benzylamides nih.govnii.ac.jp

Quinoline (B57606) is another heterocyclic system frequently used as a scaffold in drug discovery. researchgate.net Conjugating this system with benzyloxybenzyl moieties has led to the development of compounds with interesting biological profiles. One synthetic approach involves the preparation of 2-alkyl-4-chloroquinolines, which are then reacted with an appropriate benzyloxybenzyl amine via nucleophilic substitution to yield N-(benzyloxybenzyl)-4-aminoquinolines. nih.gov

In a study targeting mycobacteria, a series of these conjugates were synthesized with various halogen, alkyl, and methoxy (B1213986) substituents on both the quinoline ring and the benzyloxybenzyl group to establish a structure-activity relationship. nih.gov The results indicated that the classical bioisosteric replacement of chlorine with bromine on the benzyloxy moiety led to the most effective compounds. nih.gov Another study reported the synthesis of 7-benzyloxy-4,5-dihydro- edu.krdnih.govnih.govtriazolo[4,3-a]quinolines, which were evaluated for their anticonvulsant activity. nih.gov

Compound Class Key Structural Features Biological Activity Investigated Key Finding Reference
N-(4-(Benzyloxy)benzyl)-4-aminoquinolinesHalogen and methoxy substitutions on quinoline and benzyloxybenzyl ringsAntimycobacterialBrominated analogues showed the highest potency (MICs from 2.7 to 5.8 µM). nih.gov
7-benzyloxy-4,5-dihydro- edu.krdnih.govnih.govtriazolo[4,3-a]quinolinesSubstituted triazolo-quinoline with a benzyloxy groupAnticonvulsantCompound 4a was the most active in MES and scMet tests. nih.gov

MIC stands for Minimum Inhibitory Concentration. MES stands for Maximal Electroshock Seizure test. scMet stands for subcutaneous Pentylenetetrazol test.

Benzopyran Derivatives with para-Fluorobenzyloxy Substituents

Benzopyran, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyran ring, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products with biological activity. psu.eduderpharmachemica.com The incorporation of a para-fluorobenzyloxy substituent into the benzopyran framework has been a key strategy in the development of new therapeutic agents.

In one study, a series of 2-aminopropyl benzopyran derivatives were synthesized and evaluated for their potential against triple-negative breast cancer. nih.gov The synthesis involved the protection of the phenolic group of a precursor benzopyran with p-fluorobenzyl chloride to yield a benzopyran ester. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the presence of a p-fluorobenzyloxy substituent on the chromanol ring was favorable for cytotoxic activity. nih.gov Specifically, the removal of this group to a free phenolic group diminished the antitumor effect. nih.govresearchgate.net

Further research has focused on the synthesis of 2-prenylated benzopyrans as analogues of the natural product polycerasoidol, a dual PPARα/γ agonist. nih.gov In this work, an O-p-fluorobenzyloxy benzopyran analogue was synthesized, demonstrating the versatility of this substituent in modifying the properties of the benzopyran core. nih.gov These studies underscore the importance of the para-fluorobenzyloxy group in enhancing the biological activity of benzopyran derivatives.

Table 1: Notable Benzopyran Derivatives

Compound Class Key Structural Features Investigated Activity
2-Aminopropyl benzopyrans para-Fluorobenzyloxy substituent on the chromanol ring Anti-triple-negative breast cancer nih.gov

Indole (B1671886) Scaffold Incorporations with Benzyloxy and Fluorobenzyl Groups

The indole scaffold is another "privileged structure" in drug discovery, forming the core of many natural and synthetic biologically active molecules. unipi.itnih.govresearchgate.net The incorporation of benzyloxy and fluorobenzyl groups onto this scaffold has been a fruitful area of research.

For instance, the discovery of N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine ("PF9601N") highlighted the significance of a benzyloxy motif linked to an aryl ring. nih.gov This finding spurred further investigation into the role of the benzyloxy group in modulating the activity of indole derivatives. nih.gov

While direct examples of this compound incorporation into indole scaffolds are not prevalent in the provided search results, the general principles of attaching benzyloxy and fluorinated benzyl groups to the indole nucleus are well-established. These modifications are often aimed at improving properties such as binding affinity, selectivity, and metabolic stability. For example, in the design of Bcl-2 inhibitors, various modifications to the indole scaffold, including the introduction of different substituents, have been explored to optimize their anticancer activity. researchgate.net

Piperidine-1-sulfonamide (B1267079) Scaffolds Bearing Benzyloxy-Phenyl Groups

The piperidine (B6355638) ring is a common feature in many approved drugs, and its incorporation into molecular scaffolds can significantly influence their physicochemical and pharmacokinetic properties. researchgate.netresearchgate.net The development of piperidine-1-sulfonamide scaffolds bearing benzyloxy-phenyl groups represents a targeted approach to creating novel therapeutic agents.

A notable example is the development of LT16, an androgen receptor (AR) antagonist, from the suboptimal antagonist T1-12. nih.gov LT16 contains an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold, which was identified through structural optimization and screening. nih.gov This compound demonstrated superior performance against clinical AR mutations and effectively suppressed the proliferation of resistant prostate cancer cells. nih.gov The benzyloxy-phenyl group plays a crucial role in the molecule's ability to bind to the ligand-binding pocket of the AR, disrupting its function. nih.gov

This work exemplifies how the strategic incorporation of a benzyloxy-phenyl moiety onto a piperidine-1-sulfonamide scaffold can lead to the development of potent and selective inhibitors for challenging therapeutic targets.

Evolution of Chemotypes and Scaffold Optimization through Structural Modification

The development of new drugs is an iterative process of designing, synthesizing, and testing new molecules. This evolution of chemotypes and optimization of scaffolds through structural modification is evident in the examples discussed above.

The journey from the initial lead compound T1-12 to the more potent AR antagonist LT16 illustrates a clear path of scaffold optimization. nih.gov By modifying the chemical structure, researchers were able to enhance the compound's activity against clinically relevant mutations. nih.gov This process often involves a deep understanding of the target's structure and the use of computational modeling to guide the design of new analogues.

Similarly, the development of benzopyran derivatives demonstrates the evolution of a chemotype. Starting from the natural product polycerasoidol, researchers have created synthetic analogues with improved properties. nih.gov The introduction of the para-fluorobenzyloxy substituent is a prime example of a structural modification aimed at enhancing a specific biological activity. nih.govresearchgate.net

The overarching principle is that by systematically altering the chemical structure of a lead compound—for example, by introducing new functional groups, modifying existing ones, or changing the core scaffold—it is possible to fine-tune its pharmacological profile. This can lead to improvements in potency, selectivity, and pharmacokinetic properties, ultimately resulting in a more effective and safer drug candidate. The exploration of derivatives based on the this compound framework is a testament to this enduring strategy in medicinal chemistry.

Structure Activity Relationship Sar Studies

Conformational and Electronic Influences on Molecular Activity

The three-dimensional shape and electronic landscape of 2-Benzyloxy-5-fluorobenzyl amine are critical determinants of its activity. The molecule's conformation is largely influenced by the rotational freedom around several single bonds, particularly the C-N bond of the benzylamine (B48309) and the C-O-C linkage of the benzyloxy group.

Computational studies on analogous molecules, such as 2-benzylamino-1,4-naphthalenedione, have identified multiple stable conformers with a relatively low energy barrier for interconversion, suggesting that the molecule is flexible. researchgate.net For benzyl (B1604629) alcohol, a related structure, spectroscopic analysis indicates that it exists in a single stable conformation in the gas phase. rsc.org The bulky benzyloxy group in the ortho position to the aminomethyl group likely imposes significant steric constraints, influencing the preferred orientation of the benzylamine ring relative to the benzyloxy phenyl ring.

Electronically, the molecule is shaped by the strong electron-withdrawing nature of the fluorine atom and the ether oxygen of the benzyloxy group. nih.gov Fluorine's high electronegativity pulls electron density from the aromatic ring, which can stabilize molecular orbitals and make the molecule less prone to oxidative degradation. nih.gov This redistribution of electron density creates a specific electrostatic potential around the molecule, guiding its long-range interactions with a biological target. unina.itresearchgate.net The combination of these steric and electronic factors results in a unique molecular topography that is fundamental to its recognition by specific receptors or enzymes.

Impact of Fluorine Substitution: Positional and Electronic Effects on Biological Activity and Permeability

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.govresearchgate.net In this compound, the fluorine atom at the 5-position exerts profound electronic and physicochemical effects that can significantly impact biological activity and permeability.

The fluorine atom's strong electron-withdrawing inductive effect can lower the basicity (pKa) of the benzylamine group. nih.gov This change in ionization state at physiological pH can alter the molecule's solubility, permeability, and its ability to form ionic bonds with a target. Furthermore, fluorine substitution is known to increase lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. nih.govnih.gov However, this effect is nuanced; studies on fluoroanisoles have shown that while trifluorination increases lipophilicity, it can sometimes lead to lower passive permeability compared to less fluorinated analogs. nih.govresearchgate.net

In the context of enzyme inhibition, such as with monoamine oxidases (MAO), fluorine substitution can be critical. Studies on fluorinated phenylcyclopropylamines, which are related to benzylamines, have shown that electron-withdrawing groups on the aromatic ring can increase the potency of MAO-A inhibition. nih.govresearchgate.net This suggests that the 5-fluoro substituent in this compound could enhance its inhibitory activity towards certain enzymes by modifying the electronic character of the aromatic ring.

Table 1: Effect of Aryl Ring Substituents on the Lipophilicity and MAO-A Inhibition of trans-2-Aryl-2-fluorocyclopropylamines

Substituent (R)log D (pH 7.4)MAO-A Inhibition IC50 (µM)
H0.891.1
4-F1.020.4
4-Cl1.500.5
4-CH31.431.0
4-OCH30.941.1

Data adapted from studies on substituted 2-aryl-2-fluoro-cyclopropylamines, demonstrating the influence of substituents on lipophilicity and enzyme inhibition. nih.gov

Role of the Benzyloxy Pharmacophore in Receptor Binding and Enzyme Inhibition

The benzyloxy group is a key pharmacophore that often plays a crucial role in anchoring a ligand to its biological target. mdpi.com In many complexes, this moiety provides significant hydrophobic and π-π stacking interactions within the binding pocket of a receptor or enzyme. nih.govnih.gov

In the context of monoamine oxidase (MAO) inhibitors, a common target for benzylamine derivatives, the benzyloxy group is essential for high-affinity binding. nih.gov Docking studies of benzyloxy-substituted compounds with MAO-B have revealed that this group fits into an "aromatic cage" or hydrophobic pocket, forming favorable interactions with aromatic amino acid residues like tyrosine. nih.govnih.gov These interactions, including parallel π-π or T-shaped π-π stacking, are critical for stabilizing the ligand-enzyme complex and achieving potent inhibition. nih.gov The position of the benzyloxy group is also vital; studies on different scaffolds have shown that para- or meta-substitution can be optimal for fitting into the enzyme's active site, while other positions may cause steric hindrance. nih.gov

The flexibility of the ether linkage allows the benzyl portion of the pharmacophore to adopt an optimal orientation to maximize these non-covalent interactions, which are predominant contributors to the specificity of molecular recognition. unina.itresearchgate.net

Effects of Peripheral Substituents on Ligand-Target Interactions and Potency

The potency and selectivity of a ligand can be fine-tuned by adding or modifying peripheral substituents on its core scaffold. For a molecule like this compound, substituents could be added to either the benzylamine ring or the phenyl ring of the benzyloxy group.

SAR studies on para-substituted benzylamines as substrates for MAO-A have shown that binding affinity is strongly correlated with the size (van der Waals volume) of the substituent, with larger groups generally binding more tightly. acs.orgnih.gov Conversely, the rate of the enzymatic reaction is governed by the electronic properties of the substituent. A positive correlation with the Hammett parameter (σ) indicates that electron-withdrawing groups accelerate the reaction, suggesting a negative charge develops at the benzyl carbon during the catalytic process. acs.orgnih.gov This dual dependence on both steric and electronic factors allows for the precise modulation of a compound's activity.

For example, studies on benzylpiperazine derivatives targeting the σ1 receptor showed that modifying substituents on the benzyl ring could dramatically alter binding affinity and selectivity. nih.gov Similarly, work on substituted flavones demonstrated that the nature and position of electron-donating groups on an aromatic ring are central to defining cytotoxic activity. mdpi.com Therefore, further substitution on the this compound framework would be a viable strategy to optimize its interaction with a specific biological target.

Table 2: Structure-Activity Relationship of para-Substituted Benzylamines with Monoamine Oxidase A (MAO-A)

Substituent (R)Dissociation Constant (Kd, µM)Flavin Reduction Rate (kred, s-1)
H10103.8
F7206.2
Cl3109.1
Br27010.0
I1109.1
CH34202.5
NO219040.0

Data adapted from studies on para-substituted benzylamine analogues with recombinant human liver MAO-A. nih.gov

Rational Ligand Design Principles Derived from SAR Data

The collective SAR data provides a clear roadmap for the rational design of new ligands based on the this compound scaffold. azolifesciences.com The goal of such design is to optimize the molecule's properties to achieve higher potency, greater selectivity, and improved pharmacokinetic profiles.

Key design principles include:

Fluorine as a Modulator: The position and number of fluorine substituents can be varied to fine-tune pKa, lipophilicity, and metabolic stability. Strategic placement can block sites of metabolism or introduce favorable interactions (e.g., hydrogen bond donation) with the target. nih.gov

Optimizing the Hydrophobic Anchor: The benzyloxy group is a potent hydrophobic anchor. Its efficacy can be modulated by altering its position on the primary ring or by adding substituents to its own phenyl ring to probe for additional hydrophobic pockets or to avoid steric clashes within the binding site. nih.govnih.gov

Tuning Electronics and Sterics: Substituents on the benzylamine ring can be systematically varied to enhance binding affinity (via steric bulk) or catalytic activity (via electronic effects). Electron-withdrawing groups may be favored for targets where charge stabilization is important, while different sized groups can be used to map the topology of the binding site. acs.orgnih.gov

Scaffold Hopping and Bioisosteric Replacement: The core benzylamine or benzyloxy structures could be replaced with bioisosteres—chemically different groups that produce a similar biological response. This can lead to novel intellectual property and may overcome issues related to toxicity or metabolism.

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new chemical entities with superior therapeutic potential.

Mechanistic Investigations

Enzyme Inhibition Mechanism Studies of Benzyloxy and Fluorobenzyl Derivatives

The inhibitory effects of benzyloxy and fluorobenzyl derivatives on enzymes, particularly Monoamine Oxidase B (MAO-B), have been a subject of detailed mechanistic investigation. These studies are crucial for understanding their therapeutic potential.

Kinetic studies have been instrumental in characterizing the inhibitory power of benzyloxy and fluorobenzyl derivatives against MAO-B. These analyses typically involve determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) to quantify the potency of these compounds.

Research has shown that derivatives incorporating a benzyloxy group are potent MAO-B inhibitors. nih.govresearchgate.net For instance, isatin-based benzyloxybenzene derivatives have demonstrated significant inhibitory activity against MAO-B. nih.gov One particular compound, ISB1, which features a para-benzyloxy group, was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.124 µM. nih.gov Another related derivative, ISFB1, also showed strong inhibition with an IC₅₀ of 0.135 µM. nih.gov Further kinetic analysis, using Lineweaver-Burk plots, revealed that these compounds act as competitive inhibitors of MAO-B. nih.gov The competitive nature of the inhibition suggests that these molecules vie with the natural substrate for binding at the enzyme's active site. The inhibition constants (Kᵢ) for ISB1 and ISFB1 were determined to be 0.055 µM and 0.069 µM, respectively. nih.gov

Similarly, studies on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives found that they exhibit excellent, selective inhibitory activity against MAO-B. nih.gov One of the most potent compounds in this series, designated 3h, displayed an IC₅₀ value of 0.062 µM. nih.gov Kinetic analysis confirmed that compound 3h also acts as a competitive inhibitor of MAO-B. nih.gov The strategic placement of the benzyloxy group is often crucial for this high affinity and selectivity towards MAO-B. nih.govresearchgate.net

Interactive Table: Kinetic Data of Benzyloxy Derivatives against MAO-B

Compound Type of Derivative IC₅₀ (µM) Kᵢ (µM) Inhibition Type Source
ISB1 Isatin-based benzyloxybenzene 0.124 ± 0.007 0.055 ± 0.010 Competitive nih.gov
ISFB1 Isatin-based fluorobenzyloxybenzene 0.135 ± 0.002 0.069 ± 0.025 Competitive nih.gov
BT1 Thio/semicarbazide-based benzyloxy 0.11 0.074 ± 0.0020 Competitive researchgate.net
BT5 Thio/semicarbazide-based benzyloxy 0.11 0.072 ± 0.0079 Competitive researchgate.netresearchgate.net
Compound 3h Benzothiazole derivative 0.062 Not Reported Competitive nih.gov

| Compound 7a | 2,1-benzisoxazole derivative | 0.017 | 0.010 ± 0.0015 | Competitive | nih.gov |

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is a critical aspect of its pharmacological profile. For benzyloxy and fluorobenzyl derivatives targeting MAO-B, reversibility is a key characteristic.

Reversibility is often assessed through dialysis experiments. In these studies, the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured. If the activity is restored, the inhibition is considered reversible. nih.gov For the lead compounds ISB1 and ISFB1, dialysis studies confirmed that their inhibition of MAO-B is reversible. nih.gov This finding is significant, as reversible inhibitors can offer a better safety profile compared to irreversible ones, which permanently deactivate the enzyme. Safinamide, a known reversible MAO-B inhibitor, is often used as a reference in these studies. nih.gov

Likewise, thio/semicarbazide-based benzyloxy derivatives BT1 and BT5 were found to be reversible MAO-B inhibitors based on dialysis experiments. researchgate.net Studies on other classes of benzyloxy derivatives have consistently shown this reversible binding pattern. For example, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were also confirmed to be reversible inhibitors of MAO-B. nih.gov This reversibility is a desirable trait for therapeutic agents, potentially reducing the risk of long-term side effects. nih.gov

Reaction Pathway Elucidation

The synthesis of benzylic amines and their derivatives often involves sophisticated reaction pathways. Elucidating these mechanisms, such as through C-H activation and isotopic labeling, is fundamental for optimizing synthetic routes and developing novel compounds.

Direct functionalization of C-H bonds, particularly at the benzylic position of amines, represents a powerful and efficient strategy in synthetic organic chemistry. acs.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, thus simplifying synthetic sequences. acs.org Various transition metal catalysts have been developed to achieve this transformation with high selectivity.

Iron-catalyzed C-H activation has been shown to be effective for the alkylation and arylation of benzylamines. acs.org The use of a trisubstituted triazole directing group can induce proximity-driven, iron-catalyzed C-H activation with a broad scope. acs.org Another approach involves copper-catalyzed radical-relay reactions. rsc.org In this mechanism, an N-centered radical is generated, which then promotes a hydrogen-atom transfer (HAT) from the benzylic position. The resulting benzylic radical undergoes oxidative functionalization, allowing for the introduction of various groups. rsc.org

Palladium catalysis is also widely used. The "Catellani reaction," for instance, combines selective C-H bond activation with sequential reactions, enabling functionalization at multiple positions of an aromatic ring under the control of a palladacycle. acs.org Furthermore, iridium-based photocatalysts can facilitate intramolecular amination of benzylic C-H bonds, proceeding through the generation of an N-centered radical that abstracts a hydrogen atom from the benzylic position. youtube.com These diverse catalytic systems highlight the versatility of C-H activation in synthesizing complex benzylic amine structures. researchgate.net

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms and can also be used to enhance the metabolic stability of drug candidates. nih.gov The replacement of a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic processes that involve the cleavage of that C-H bond, a phenomenon known as the kinetic isotope effect. youtube.comprinceton.edu

In the context of benzylic amine synthesis and metabolism, selective deuteration of the benzylic C-H bonds provides significant mechanistic insights. nih.gov Palladium-catalyzed H-D exchange reactions have been reported to provide excellent deuterium incorporation specifically at the benzylic site under mild conditions. nih.gov A system using a palladium catalyst with aluminum and deuterium oxide (D₂O) as the deuterium source allows for efficient and selective deuteration. nih.gov In this method, deuterium gas is generated in situ, and the palladium catalyst facilitates the H-D exchange. nih.gov

Ruthenium catalysts have also been employed for selective H-D exchange in amines, achieving high deuterium incorporation at elevated temperatures. nih.gov Amine-base catalyzed exchange with D₂O is another effective method for deuterating the benzylic positions of alkylnitroaromatics. nih.gov These labeling studies are not only crucial for understanding reaction pathways, such as whether a reaction proceeds via a carbanion or a radical intermediate, but also for developing more robust drug molecules by strategically replacing metabolically vulnerable hydrogens with deuterium. nih.govprinceton.edu

Ligand-Target Interaction Analysis through Molecular Docking Studies

Molecular docking simulations provide invaluable, atom-level insights into how a ligand, such as a benzyloxy or fluorobenzyl derivative, interacts with its biological target. These computational studies complement experimental data by predicting the binding conformation and key interactions that stabilize the ligand-protein complex.

For MAO-B inhibitors, docking studies have revealed the critical role of the benzyloxy and fluorobenzyl moieties in achieving potent and selective inhibition. nih.gov In the case of isatin-based inhibitors like ISB1, docking simulations showed that the phenyl ring of the isatin (B1672199) core engages in pi-pi stacking interactions with key aromatic residues in the active site of MAO-B. nih.gov Furthermore, the imino nitrogen of the inhibitor can form crucial hydrogen bonds, which significantly contribute to the stability of the protein-ligand complex. nih.gov

The presence of a fluorine atom, as in fluorobenzyl derivatives, can also influence binding. acs.orgnih.gov Fluorine can participate in hydrogen bonding, although it is a weak acceptor. acs.orgnih.gov More significantly, it can alter the electronic properties of the molecule and engage in favorable interactions within the binding pocket. Molecular docking of benzothiazole derivatives into the MAO-B active site has also highlighted the importance of the benzyloxy group in forming hydrophobic interactions that contribute to binding affinity. nih.gov These computational analyses are essential for rational drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity. nih.govrsc.orgmdpi.com

Interactive Table: Key Molecular Docking Interactions of Benzyloxy/Fluorobenzyl Derivatives

Compound Class Target Enzyme Key Interacting Residues Type of Interaction Source
Isatin-based benzyloxy derivatives MAO-B Tyr398, Tyr435 π-π stacking nih.gov
Isatin-based benzyloxy derivatives MAO-B Imino nitrogen with backbone Hydrogen bonding nih.gov
Fluorinated ligands Various Protein backbone/side chains Hydrogen bonding (weak) acs.orgnih.gov
Fluorinated ligands Various Water molecules in binding site Water-mediated contacts acs.org
Benzothiazole derivatives MAO-B Hydrophobic pocket Hydrophobic interactions nih.gov

| 5-trifluoromethoxy-2-indolinones | AChE/BuChE | Tyr334, Trp84 (AChE) | π-π stacking, H-bonding | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. banglajol.infonih.gov Methods like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. banglajol.infonih.gov

For 2-Benzyloxy-5-fluorobenzyl amine, these calculations would reveal the distribution of electron density across the molecule. The presence of the electronegative fluorine atom and the oxygen atom in the benzyloxy group significantly influences the electronic properties of the aromatic rings. The fluorine atom at the 5-position acts as an electron-withdrawing group, which can impact the nucleophilicity of the benzyl (B1604629) amine.

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's kinetic stability; a larger gap suggests higher stability. banglajol.info

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for understanding intermolecular interactions, including how a ligand might interact with a biological target. banglajol.info

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment throughout the molecule. epstem.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound This table presents theoretical data that would be expected from DFT calculations based on similar molecular structures.

ParameterExpected Value / DescriptionSignificance
$E_{HOMO}$~ -6.0 to -7.0 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
$E_{LUMO}$~ -1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
Energy Gap (ΔE)~ 4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. banglajol.info
Dipole MomentModerateMeasures the overall polarity of the molecule, influencing solubility and binding interactions.
MEP Electron-Rich ZonesAround the amine nitrogen and ether oxygenLikely sites for hydrogen bond acceptance. banglajol.info
MEP Electron-Poor ZonesAround the amine hydrogensLikely sites for hydrogen bond donation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Predictions

While quantum calculations describe a molecule in a static, minimum-energy state, molecular modeling and dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations are essential for understanding conformational flexibility, which is a critical determinant of a molecule's ability to bind to a receptor. nih.govmdpi.com

For this compound, the key areas of flexibility are the torsional angles around the benzyl and amine groups. The molecule is not planar, and the side chain can adopt various conformations relative to the aromatic rings to minimize steric hindrance. nih.gov MD simulations can explore these conformational possibilities in a simulated aqueous or lipid environment, revealing the most populated and energetically favorable shapes the molecule can adopt. nih.gov This is particularly important for flexible molecules designed to fit into specific binding pockets, such as the U-shaped ligand-binding domain of some receptors. nih.gov

The primary outputs of these simulations include:

Root Mean Square Deviation (RMSD): Tracks the average deviation of the molecule's backbone atoms over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. nih.gov

Conformational Clustering: Groups similar conformations together to identify the most representative and low-energy structures.

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

ParameterPurposeInsight Gained for this compound
Simulation TimeDuration of the simulation (e.g., nanoseconds to microseconds).Allows for sufficient sampling of conformational space to observe relevant molecular motions. nih.gov
Force FieldA set of parameters used to calculate the potential energy of the system.Ensures accurate representation of bond lengths, angles, and non-bonded interactions.
Solvent ModelExplicit (e.g., TIP3P water) or implicit representation of the solvent.Simulates the effect of the biological environment on the molecule's conformation and interactions.
RMSD AnalysisMeasures the stability of the ligand within a binding site. nih.govPredicts whether the compound forms a stable complex with its target receptor.

Predictive Computational Tools in Drug Design and Metabolism Studies (e.g., P450 Site of Metabolism Prediction)

A crucial aspect of drug design is predicting how a compound will be metabolized in the body. The Cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I metabolism of xenobiotics. frontiersin.orgacs.org Computational tools are widely used to predict the "Sites of Metabolism" (SoMs), which are the specific atoms in a molecule most susceptible to enzymatic modification. chemrxiv.org

Software platforms like Schrödinger's P450 Site of Metabolism predictor, FAME, and SMARTCyp analyze a molecule's structure to identify these metabolic hotspots. nih.govchemrxiv.org For this compound, such predictions are vital. In related studies on the 4-benzyloxy-benzylamino chemotype, in silico tools predicted that the unsubstituted aromatic A-ring was a potential liability for CYP450 oxidation. nih.gov This insight led to the strategic placement of fluorine atoms to "block" these sites of metabolism, thereby improving the compound's metabolic stability. nih.gov The fluorine atom in this compound could similarly serve to prevent oxidation at that position.

Predictive tools can assess the likelihood of a compound being a substrate or inhibitor for major CYP isoforms. nih.gov

Table 3: In Silico P450 Metabolism Prediction for this compound This table outlines the likely metabolic profile based on computational predictions for similar chemical structures.

CYP450 IsoformPredicted InteractionPotential Metabolic Reaction
CYP3A4SubstrateAromatic hydroxylation on the unsubstituted benzyloxy ring; N-dealkylation.
CYP2D6SubstrateO-dealkylation of the benzyloxy group.
CYP2C9Weak Inhibitor/SubstrateHydroxylation on the benzyl ring. nih.gov
CYP1A2Unlikely SubstrateGenerally metabolizes planar aromatic molecules.

In Silico Approaches to Ligand-Receptor Binding and Selectivity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov This method is instrumental in structure-based drug design, helping to rationalize binding affinity and predict selectivity. nih.gov

For this compound, docking studies would be performed against potential biological targets. For instance, related 4-benzyloxy-benzylamino compounds have been identified as potent and highly selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govmdpi.com In silico studies of these compounds revealed that their flexible scaffold is complementary to the U-shaped architecture of the PPARα ligand-binding domain. nih.gov The benzyloxy "tail" of the molecule is predicted to bind within a hydrophobic pocket of the receptor. nih.gov

Docking simulations calculate a scoring function to estimate the binding energy, where a more negative value indicates a stronger interaction. The analysis also reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amine group and polar residues in the binding site.

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the receptor.

π-π Stacking: Interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

By docking the same ligand into the binding sites of different receptor subtypes (e.g., PPARα, PPARγ, and PPARδ), researchers can predict its selectivity, a critical factor for avoiding off-target effects. nih.gov

Table 4: Hypothetical Molecular Docking Results against PPARα This table illustrates the type of data generated from a molecular docking simulation of this compound into the PPARα ligand-binding pocket.

ParameterPredicted Value / Interacting ResiduesInterpretation
Binding Energy (kcal/mol)-8.0 to -10.0Strong predicted binding affinity.
Hydrogen BondsAmine (donor) with a Serine or Glutamic acid residue.Key anchoring interaction stabilizing the complex.
Hydrophobic InteractionsBenzyloxy ring with Ile, Leu, Ala residues. nih.govContributes significantly to binding affinity within the hydrophobic pocket.
π-π StackingFluoro-benzyl ring with a Tyrosine or Phenylalanine residue.Orients the ligand correctly within the active site.
Selectivity Score (vs. PPARγ/δ)HighSuggests the compound is more likely to bind to PPARα than other isoforms. nih.govmdpi.com

Advanced Applications in Chemical Biology and Materials Science As Building Blocks/probes

Application as Building Blocks in Complex Organic Syntheses

The strategic placement of the benzyloxy and fluoro groups on the benzylamine (B48309) core renders 2-Benzyloxy-5-fluorobenzyl amine a versatile building block in multi-step organic syntheses. The benzyl (B1604629) group serves as a readily cleavable protecting group for the phenolic hydroxyl, allowing for reactions at other positions of the molecule without unintended interference. This is particularly crucial in the synthesis of complex natural products and their analogues, where selective functionalization is key.

The presence of the fluorine atom imparts unique electronic properties to the aromatic ring, influencing the reactivity and physicochemical characteristics of the resulting molecules. This can be exploited to fine-tune properties such as metabolic stability and binding affinity in drug discovery programs. While specific, publicly documented total syntheses employing this compound as a starting material are not extensively reported in mainstream literature, its structural motifs are analogous to intermediates used in the construction of complex chiral molecules. For instance, related fluorinated and benzyloxylated phenylpropionic acids have been synthesized using chiral auxiliary-directed methods, highlighting the potential of such building blocks in stereoselective synthesis.

Development of Biological Probes, including Radiolabeled Derivatives for Imaging

Biological probes are essential tools for visualizing and understanding biological processes at the molecular level. The structure of this compound provides a foundation for the development of such probes. The amine functionality offers a convenient handle for conjugation to fluorophores, biotin, or other reporter molecules.

Furthermore, the fluorine atom can be replaced with a radioactive isotope of fluorine, such as fluorine-18 (B77423) (¹⁸F), a widely used positron emitter in Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. While direct radiolabeling of this compound itself is not a common application, its derivatives could be designed as precursors for PET imaging agents. The development of such probes would enable non-invasive in vivo imaging of specific biological targets, contributing to disease diagnosis and the understanding of drug-target interactions. The principles for creating such probes are well-established, involving the synthesis of precursors that can be efficiently radiolabeled in the final step.

Role in the Synthesis of Functional Materials (e.g., Fluorinated Polymers, Dyes, Pigments)

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and optical characteristics. This compound can serve as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The amine group can participate in polymerization reactions, such as polycondensation or polyaddition, to form high-performance polymers with specialized applications in electronics, aerospace, and coatings.

In the realm of dyes and pigments, the fluorinated aromatic core of this compound can be incorporated into chromophoric systems to modulate their color, photostability, and fluorescence properties. The electronic effects of the fluorine atom can influence the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra. While specific examples of dyes synthesized directly from this amine are not prominent in the literature, the general strategy of using fluorinated building blocks to create advanced materials is a well-established area of research.

Use in the Development of Advanced Chemical Scaffolds for Medicinal Chemistry

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The this compound structure represents an attractive scaffold for the design of novel therapeutic agents. The combination of the fluorinated phenyl ring and the flexible benzylamine side chain provides a platform for creating molecules with diverse three-dimensional shapes and electronic properties.

The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The amine group provides a point for diversification, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). This scaffold has the potential to be utilized in the development of inhibitors for various enzymes or ligands for receptors implicated in a range of diseases. The general importance of such fluorinated and flexible amine-containing scaffolds is widely recognized in the generation of compound libraries for drug discovery.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., 1H NMR, 13C NMR, ESI-MS)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized molecules like 2-Benzyloxy-5-fluorobenzyl amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual atoms. For an organic molecule, ¹H NMR and ¹³C NMR are standard.

¹H NMR (Proton NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on both the fluoro-substituted and the benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl and amine groups, and the amine protons themselves. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) would help to confirm the substitution pattern on the aromatic rings.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. The presence of the fluorine atom would influence the chemical shifts of nearby carbon atoms, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which can be used to determine the elemental formula of the compound, adding a high degree of confidence to its identification. unimi.itmdpi.com

To illustrate the type of data obtained from these techniques, the following tables present representative spectroscopic data for a structurally related compound, N-benzyl-1-(furan-2-yl)methanamine, as detailed in published research. scielo.br

Table 1: Example ¹H NMR Data for a Related Benzylamine (B48309) Derivative Please note: This data is for N-benzyl-1-(furan-2-yl)methanamine and is provided for illustrative purposes. scielo.br

Chemical Shift (δ) ppmMultiplicityAssignment
7.20-7.40mAromatic Protons (Phenyl)
6.30dFuran Proton
6.20dFuran Proton
3.80sCH₂ (Benzylic)
3.75sCH₂ (Furfuryl)

Table 2: Example ¹³C NMR Data for a Related Benzylamine Derivative Please note: This data is for N-benzyl-1-(furan-2-yl)methanamine and is provided for illustrative purposes. scielo.br

Chemical Shift (δ) ppmAssignment
142.0Aromatic Carbon (Furan)
139.5Aromatic Carbon (Phenyl, Quaternary)
128.5Aromatic Carbons (Phenyl)
128.0Aromatic Carbons (Phenyl)
127.0Aromatic Carbon (Phenyl)
110.0Aromatic Carbon (Furan)
107.0Aromatic Carbon (Furan)
53.0CH₂ (Benzylic)
46.0CH₂ (Furfuryl)

Chromatographic Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for these purposes.

For purity assessment, a sample of the compound is injected into the HPLC system and passed through a column packed with a stationary phase. A mobile phase is pumped through the column, and the separation of the compound from any impurities is achieved based on differential partitioning between the two phases. A detector, commonly a UV-Vis spectrophotometer, records the signal as the components elute from the column. A pure compound will ideally show a single, sharp peak in the chromatogram. The purity is typically expressed as a percentage of the total peak area. For isolation, preparative HPLC can be employed, which uses larger columns to handle greater quantities of material.

A typical HPLC method for a benzylamine derivative would specify the column type (e.g., C18), the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), the flow rate, and the detection wavelength. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.

Table 3: Illustrative HPLC Purity Data for a Research Compound This table represents typical data output for HPLC purity analysis and is for illustrative purposes.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: Water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.5 min
Purity>98%

In Vitro Assay Development and Implementation for Biological Activity Evaluation

To investigate the biological effects of this compound, a variety of in vitro assays can be developed and implemented. These assays are designed to measure the compound's interaction with specific biological targets, such as enzymes or receptors, or its effect on cellular processes.

The design of the assay is guided by the therapeutic hypothesis for the compound. For instance, if the compound is designed as an enzyme inhibitor, an enzymatic assay would be employed. This typically involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The inhibitory activity is often quantified as the IC₅₀ value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov

If the compound is being investigated for anticancer properties, cell-based assays are utilized. mdpi.com Common examples include proliferation assays (e.g., MTT or SRB assays), which measure the effect of the compound on the growth of cancer cell lines. The results are typically expressed as GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

The development of these assays requires careful optimization of conditions such as incubation time, substrate concentration, and cell density to ensure reliable and reproducible results.

Table 4: Example of In Vitro Biological Activity Data for a Benzothiazole (B30560) Derivative Please note: This data is for a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative and is provided for illustrative purposes. nih.gov

Assay TypeTargetResult (IC₅₀)
Enzyme InhibitionMonoamine Oxidase B (MAO-B)0.062 µM
Enzyme InhibitionMonoamine Oxidase A (MAO-A)> 40 µM

Permeability Assessment Techniques (e.g., Parallel Artificial Membrane Permeability Assay (PAMPA))

The ability of a compound to cross biological membranes is a critical determinant of its potential bioavailability and efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used in early drug discovery to predict passive membrane permeability. nih.govnih.govacs.org

In a PAMPA experiment, a 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment. nih.gov The rate at which the compound diffuses from the donor to the acceptor well is measured, typically by UV-Vis spectroscopy or LC-MS, and is used to calculate an apparent permeability coefficient (Papp).

The PAMPA model can be adapted to predict permeability across different biological barriers, such as the gastrointestinal tract (GIT) and the blood-brain barrier (BBB), by modifying the composition of the lipid membrane. nih.govacs.org This assay provides a rapid and cost-effective means to screen and rank compounds based on their passive permeability, helping to guide structural modifications to improve their drug-like properties.

Table 5: Typical Permeability Classification in a PAMPA Assay This table provides a general classification of compound permeability based on typical Papp values and is for illustrative purposes.

Permeability ClassificationTypical Papp (x 10⁻⁶ cm/s)Interpretation
High> 10Likely well-absorbed
Medium1 - 10Variable absorption
Low< 1Likely poorly absorbed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyloxy-5-fluorobenzyl amine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 5-fluoro-2-hydroxybenzaldehyde. Protect the hydroxyl group via benzylation using benzyl bromide and a base (e.g., K₂CO₃) in DMF .

  • Step 2 : Convert the aldehyde to a nitrile via Strecker synthesis or reductive amination. For example, react with NH₃ and NaBH₃CN in methanol .

  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final amine purification may require recrystallization in ethanol/water.

  • Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and ¹⁹F NMR .

    • Table 1 : Example Reagents and Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
1BnBr, K₂CO₃, DMF, 80°C8595%
2NH₃, NaBH₃CN, MeOH, RT7090%

Q. How can structural confirmation of this compound be achieved?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for benzyloxy (δ ~4.9 ppm, singlet), aromatic fluorine (split patterns due to para-substitution), and amine protons (δ ~1.5–2.5 ppm, broad) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₁₃FNO: 246.10).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/diethyl ether and refine using SHELXL .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron density at the amine group and benzyloxy moiety.

  • Compare Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect may enhance amine nucleophilicity .

  • Validate predictions experimentally: React with acyl chlorides (e.g., acetyl chloride) in dichloromethane and monitor via ¹H NMR .

    • Table 2 : Example Reactivity Data
Reaction PartnerProductYield (%)k (s⁻¹)
Acetyl chlorideAmide920.15
Benzoyl chlorideAmide880.12

Q. How should conflicting spectroscopic data (e.g., ¹⁹F NMR shifts) be resolved for derivatives of this compound?

  • Troubleshooting :

  • Scenario : Discrepancies in ¹⁹F NMR shifts between synthetic batches.
  • Analysis :

Check for residual solvents (e.g., DMF) via ¹H NMR.

Use heteronuclear correlation spectroscopy (HMBC) to confirm fluorine’s position relative to the amine .

Cross-validate with X-ray data to rule out conformational isomerism .

  • Resolution : Repurify via preparative HPLC (C18 column, acetonitrile/water) and reanalyze .

Q. What strategies mitigate decomposition of this compound under oxidative conditions?

  • Approaches :

  • Stabilization : Store under inert gas (N₂/Ar) at –20°C. Avoid light exposure (use amber vials).
  • Reaction Design : Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) in anhydrous THF at 0°C .
  • Monitoring : Track degradation via LC-MS; identify byproducts (e.g., benzaldehyde derivatives) and adjust conditions .

Biological and Mechanistic Studies

Q. How can this compound be used to study enzyme-substrate interactions?

  • Methodology :

  • Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and monitor metabolites via UPLC-QTOF .
  • Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites. Compare with fluorobenzyl analogs to assess steric/electronic effects .
  • Table 3 : Example Metabolite Data
EnzymeMetaboliteRelative Abundance (%)
CYP3A4N-Oxide65
CYP2D6Debenzylated22

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of fluorinated benzylamine analogs?

  • Case Study : Conflicting IC₅₀ values for kinase inhibition.
  • Root Cause :

  • Structural Variants : Substituent positioning (e.g., 5-fluoro vs. 4-fluoro) alters binding affinity .
  • Assay Conditions : Differences in buffer pH or co-solvents (DMSO vs. ethanol) .
    • Resolution : Standardize assays (e.g., pH 7.4 PBS, 1% DMSO) and use isothermal titration calorimetry (ITC) for direct binding measurements .

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